molecular formula C11H9F3N2OS2 B4616144 2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol

2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol

Cat. No.: B4616144
M. Wt: 306.3 g/mol
InChI Key: GRAATEWBTSOHCO-UHFFFAOYSA-N
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Description

2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol is a useful research compound. Its molecular formula is C11H9F3N2OS2 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.01083975 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Studies

Quantum chemical calculations have been performed for pyrimidin-4-ones, including thioxo derivatives, indicating their energetic favorability and potential applications in material science and drug design (Mamarakhmonov et al., 2014).

Pharmacological Properties

Research on thieno[2,3-d]pyrimidin-4-one 2-thiones has explored their analgesic and anti-inflammatory activities, highlighting their potential as leads for the development of new therapeutic agents (Cannito et al., 1990).

Antimicrobial Activities

Newly synthesized Schiff's base derivatives from pyrido-[3,0,2,0:4,5]-thieno[3,2-d]pyrimidines have shown promising antimicrobial activities, suggesting their application in the development of novel antimicrobial agents (Sabry et al., 2013).

Heterocyclic Compound Synthesis

Studies have demonstrated the synthesis of polyfunctional fused heterocyclic compounds, providing insights into the versatility of pyrimidine derivatives in organic synthesis and their potential applications in creating novel materials (Hassaneen et al., 2003).

Coordination Chemistry

Research involving the coordination chemistry of mercury-containing anticrowns has explored the complexation with ethanol, revealing potential applications in material science and coordination chemistry (Tikhonova et al., 2009).

Alkylation Studies

Alkylation of 6-polyfluoroalkyl-2-thiouracils has been analyzed, shedding light on the reactivity of nucleophilic centers and offering avenues for the synthesis of biologically active compounds (Khudina et al., 2019).

Properties

IUPAC Name

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2OS2/c12-11(13,14)9-6-7(8-2-1-4-18-8)15-10(16-9)19-5-3-17/h1-2,4,6,17H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAATEWBTSOHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)SCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.